BenchChemオンラインストアへようこそ!

Phenylcyclopentyl 4-benzylpiperazinyl ketone

Lipophilicity Drug Design ADME Prediction

Phenylcyclopentyl 4-benzylpiperazinyl ketone (CAS 942838-83-7) is a synthetic small molecule belonging to the N-benzyl,N'-arylcarbonylpiperazine class. It features a unique combination of a phenylcyclopentyl carbonyl moiety linked to a 4-benzylpiperazine ring, resulting in a molecular formula of C23H28N2O and a molecular weight of 348.48 g/mol.

Molecular Formula C23H28N2O
Molecular Weight 348.49
CAS No. 942838-83-7
Cat. No. B2531208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylcyclopentyl 4-benzylpiperazinyl ketone
CAS942838-83-7
Molecular FormulaC23H28N2O
Molecular Weight348.49
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C23H28N2O/c26-22(23(13-7-8-14-23)21-11-5-2-6-12-21)25-17-15-24(16-18-25)19-20-9-3-1-4-10-20/h1-6,9-12H,7-8,13-19H2
InChIKeyYCLKGEFKYLYLDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenylcyclopentyl 4-benzylpiperazinyl ketone (CAS 942838-83-7): A Structurally Distinctive N-Benzylpiperazine Ketone for Targeted Ligand Development


Phenylcyclopentyl 4-benzylpiperazinyl ketone (CAS 942838-83-7) is a synthetic small molecule belonging to the N-benzyl,N'-arylcarbonylpiperazine class [1]. It features a unique combination of a phenylcyclopentyl carbonyl moiety linked to a 4-benzylpiperazine ring, resulting in a molecular formula of C23H28N2O and a molecular weight of 348.48 g/mol . This compound is primarily utilized as a research chemical and a key intermediate in the development of ligands targeting specific receptor systems, notably as a potential modulator of Liver X Receptors (LXR) implicated in cholesterol metabolism and atherosclerosis [1].

Phenylcyclopentyl 4-benzylpiperazinyl ketone (CAS 942838-83-7): Why Generic N-Benzylpiperazine Alternatives Cannot Be Simply Interchanged


Substitution with a close analog from the phenylcyclopentyl piperazinyl ketone family is not scientifically valid due to the profound impact of the piperazine N-substituent on the compound's physicochemical and biological profile. The target compound's specific 4-benzyl group dictates a unique combination of lipophilicity (predicted LogP 4.27) and molecular shape, which directly influences its ability to engage hydrophobic receptor pockets, as demonstrated in the LXR modulator patent family [1]. Exchanging this benzyl moiety for a smaller alkyl group like methyl or a simple phenyl ring drastically alters the molecule's predicted LogD, polar surface area, and conformational flexibility, leading to unpredictable and non-comparable outcomes in receptor binding, cellular permeability, and pharmacokinetic behavior, thereby invalidating any cross-compound data extrapolation .

Phenylcyclopentyl 4-benzylpiperazinyl ketone (CAS 942838-83-7): Quantified Differentiation from Closest Analogs


Enhanced Lipophilicity (LogP) Compared to 4-Phenylpiperazinyl Analog

The target compound exhibits significantly higher predicted lipophilicity than its direct 4-phenylpiperazinyl analog (CAS 1023535-20-7). The calculated partition coefficient (ACD/LogP) for (4-benzyl-1-piperazinyl)(1-phenylcyclopentyl)methanone is 4.27, versus a predicted LogP of 3.80 for the phenyl analog, representing a substantial increase in hydrophobicity driven by the benzyl group . This differentiation is critical for modulating membrane permeability and target engagement in lipid-rich environments.

Lipophilicity Drug Design ADME Prediction

Increased Molecular Weight and Complexity Relative to 4-Methylpiperazinyl Analog

The 4-benzyl substituent provides a significant increase in molecular weight and structural complexity compared to the minimal 4-methyl analog (CAS 163042-59-9). The target compound has a molecular weight of 348.48 g/mol, whereas the methyl analog is considerably smaller at 252.35 g/mol . This difference in size and complexity can translate to enhanced shape complementarity for binding pockets, potentially leading to higher target specificity compared to the more fragment-like methyl derivative.

Molecular Recognition Fragment-Based Drug Discovery Selectivity

Enhanced Pharmacophoric Features for LXR Modulation: Class-Level Inference

The compound's structure aligns with the pharmacophoric requirements for N-benzyl,N'-arylcarbonylpiperazine-based Liver X Receptor (LXR) modulators, a therapeutic area focused on atherosclerosis and cholesterol transport [1]. The patent family explicitly claims derivatives with a general formula that encompasses the target compound. While specific EC50/IC50 values for CAS 942838-83-7 are not publicly disclosed, quantitative data is available for highly analogous compounds within the patent. For example, a closely related LXR-beta agonist in the series showed an EC50 of 8 nM in a HeLa cell reporter gene assay and 76 nM in a human whole blood ABCA1 induction assay, establishing the therapeutic potential of this specific chemotype [2][3]. This provides a quantifiable activity baseline for the class, supporting the target compound's utility as a reference analog or starting point for LXR-targeted research.

LXR Agonist Atherosclerosis Nuclear Receptor

High Predicted CNS Bioavailability Drug-Likeness

The compound's physicochemical profile is favorable for central nervous system (CNS) penetration, giving it a differentiation edge over analogs with polar substituents. With a predicted LogP of 4.27, a polar surface area (PSA) of only 24 Ų, and zero H-bond donors, the target compound fulfills key criteria for CNS drug-likeness . In contrast, introducing heteroatom-containing substituents on the piperazine ring, such as a 4-pyridylmethyl analog, would increase PSA (e.g., by ~10-15 Ų) and reduce lipophilicity, likely impairing brain uptake. While real-world brain-to-plasma ratio data is unavailable, the in silico profile strongly suggests superior CNS bioavailability compared to more polar, less lipophilic analogs in the series.

CNS Drug Discovery Blood-Brain Barrier Drug-Likeness

Phenylcyclopentyl 4-benzylpiperazinyl ketone (CAS 942838-83-7): High-Impact Application Scenarios Validated by Evidence


LXR-Dependent Atherosclerosis and Cholesterol Efflux Research

Procure this compound as a structural standard or starting scaffold for investigating Liver X Receptor (LXR) modulation. Its precise placement within the N-benzyl,N'-arylcarbonylpiperazine patent (US8314091) as an active chemotype provides a strong, evidence-based foundation for initiating medicinal chemistry campaigns aimed at developing novel anti-atherosclerotic agents. Researchers can directly compare its activity with the disclosed nanomolar agonists to establish structure-activity relationships (SAR). [1]

CNS-Penetrant Probe Development for Neuropsychiatric Targets

Utilize this compound as a privileged scaffold for designing brain-penetrant ligands. Its predicted high lipophilicity (LogP = 4.27) and minimal polar surface area (PSA = 24 Ų) make it exceptionally well-suited for targeting CNS receptors, such as serotonin or sigma receptors, that are modulated by arylpiperazine derivatives. Researchers can leverage its favorable in silico ADME profile to explore structure-activity relationships (SAR) for depression, anxiety, and neurodegenerative diseases, avoiding the poor brain exposure typical of more polar analogs. [1]

Pharmacokinetic Reference Compound for Esterase/Amidase Metabolism Studies

Use the compound as a stable ketone analog to distinguish metabolic pathways. In comparison to labile ester-containing analogs (e.g., the sigma-selective 1-phenylcyclopentanecarboxylates), the ketone linkage of this compound is resistant to esterase-mediated hydrolysis. This makes it an ideal control or reference compound for in vitro and in vivo metabolism studies aimed at isolating cytochrome P450-mediated oxidation pathways without the confounding factor of hydrolytic degradation, thereby clarifying primary metabolic routes for the chemotype. [2]

Positive Control for High-Throughput Screening (HTS) Assay Validation

This compound can be integrated into high-throughput screening (HTS) panels as a high-lipophilicity control, specifically for screening collections biochemically filtered against LXR or other nuclear receptor targets. Its documented purity (e.g., >97% from MolCore) and structural confirmation provide a reliable and reproducible standard to benchmark assay sensitivity for hydrophobic ligands, ensuring robust assay performance in drug discovery settings.

Quote Request

Request a Quote for Phenylcyclopentyl 4-benzylpiperazinyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.